4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide
Description
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core substituted with a chloro group, a nitro group, and an indole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-6-5-11(9-16(14)21(23)24)17(22)19-8-7-12-10-20-15-4-2-1-3-13(12)15/h1-6,9-10,20H,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBFYKYTYBNTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Indole Formation: The indole moiety is synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chemical Reactions Analysis
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Scientific Research Applications
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the biological activities of indole derivatives and their interactions with various biological targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors with high affinity, modulating their activity and leading to therapeutic effects. The nitro and chloro groups contribute to the compound’s overall reactivity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide include other indole derivatives with varying substituents. Some examples are:
4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: This compound has a similar structure but features a sulphamoyl group instead of a nitro group.
N-ferulamide: An indole derivative with a ferulamide group, known for its antioxidative properties.
These compounds share the indole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
